Cas no 80020-14-0 (4-(piperidine-1-carbonyl)benzaldehyde)

4-(piperidine-1-carbonyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(piperidine-1-carbonyl)benzaldehyde
- G22489
- Z1067995164
- 80020-14-0
- DB-112727
- p-piperidinocarbonylbenzaldehyde
- 1-(4'-formylbenzoyl)piperidine
- DTXSID201288746
- 4-(Piperidin-1-ylcarbonyl)benzaldehyde
- UITGRKOJUBJCHX-UHFFFAOYSA-N
- AKOS015996440
- SCHEMBL6617073
- EN300-267150
- 4-(1-Piperidinylcarbonyl)benzaldehyde
- FDA02014
-
- MDL: MFCD16309689
- Inchi: InChI=1S/C13H15NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2
- InChI Key: UITGRKOJUBJCHX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 217.110278721Da
- Monoisotopic Mass: 217.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.4Ų
4-(piperidine-1-carbonyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267150-5.0g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 5.0g |
$503.0 | 2023-07-10 | |
Enamine | EN300-267150-0.5g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 0.5g |
$195.0 | 2023-09-11 | |
Enamine | EN300-267150-2.5g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 2.5g |
$345.0 | 2023-09-11 | |
Enamine | EN300-267150-0.05g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 0.05g |
$59.0 | 2023-09-11 | |
Enamine | EN300-267150-0.1g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 0.1g |
$87.0 | 2023-09-11 | |
Aaron | AR01B2NZ-100mg |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 100mg |
$145.00 | 2025-03-30 | |
Enamine | EN300-267150-10g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 10g |
$753.0 | 2023-09-11 | |
1PlusChem | 1P01B2FN-10g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 10g |
$993.00 | 2024-04-21 | |
Aaron | AR01B2NZ-1g |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 1g |
$371.00 | 2025-02-09 | |
Aaron | AR01B2NZ-500mg |
4-(piperidine-1-carbonyl)benzaldehyde |
80020-14-0 | 95% | 500mg |
$294.00 | 2025-02-09 |
4-(piperidine-1-carbonyl)benzaldehyde Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 4-(piperidine-1-carbonyl)benzaldehyde
4-(Piperidine-1-Carbonyl)Benzaldehyde: A Comprehensive Overview
The compound with CAS No 80020-14-0, commonly referred to as 4-(piperidine-1-carbonyl)benzaldehyde, is a versatile organic molecule that has garnered significant attention in both academic and industrial research. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperidine carbonyl group. The benzaldehyde core provides aromatic stability, while the piperidine ring introduces nitrogen functionality, making this compound highly amenable to various chemical transformations and applications.
Recent studies have highlighted the potential of 4-(piperidine-1-carbonyl)benzaldehyde in drug discovery and material science. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of novel pharmaceutical agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, suggesting its potential in treating chronic inflammatory diseases.
In addition to its pharmacological applications, 4-(piperidine-1-carbonyl)benzaldehyde has been utilized in the synthesis of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its application in the development of metal-organic frameworks (MOFs). A groundbreaking study in *Nature Materials* revealed that MOFs incorporating this compound exhibit exceptional gas adsorption capabilities, making them ideal candidates for environmental remediation technologies.
The synthesis of 4-(piperidine-1-carbonyl)benzaldehyde typically involves a multi-step process that begins with the preparation of piperidine derivatives. Recent advancements in catalytic methods have enabled more efficient and sustainable production routes. For example, the use of enzymatic catalysts has been reported to significantly enhance the yield and purity of this compound, aligning with current trends toward green chemistry practices.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 4-(piperidine-1-carbonyl)benzaldehyde. These methods provide detailed insights into the molecular architecture, ensuring high-quality standards for both research and industrial applications.
In conclusion, 4-(piperidine-1-carbonyl)benzaldehyde (CAS No 80020-14-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its structural versatility and functional groups make it an attractive candidate for further exploration in drug development, material science, and beyond. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.
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